4-Methyl-1H-pyrazolo[4,3-c]pyridine - 1140240-46-5

4-Methyl-1H-pyrazolo[4,3-c]pyridine

Catalog Number: EVT-1687438
CAS Number: 1140240-46-5
Molecular Formula: C7H7N3
Molecular Weight: 133.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-((1-(Substituted)-1H-1,2,3-triazol-4-yl)methyl)-N,3-diphenyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxamides

Compound Description: These compounds were synthesized and evaluated for their in vitro antitubercular activity against Mycobacterium tuberculosis (MTB) H37Rv strain and two 'wild' strains (Spec. 210 and Spec. 192). They were also evaluated for their ability to inhibit MTB pantothenate synthetase (PS) [].

Relevance: These compounds share a core pyrazolo[4,3-c]pyridine structure with 4-Methyl-1H-pyrazolo[4,3-c]pyridine. The variations lie in the substituents at the 1, 3, and 5 positions, as well as the presence of a dihydro-pyridine ring. This highlights the potential of modifying the pyrazolo[4,3-c]pyridine scaffold for developing antitubercular agents [].

6-Methyl-7-[1,2,3]triazol-2-yl-1,6-dihydrobenzo[1,2-d;3,4-d']diimidazole

Compound Description: Synthesized as a putative adenosine receptor antagonist, but did not show affinity for adenosine A1 and A2A receptors [].

Relevance: While this compound does not possess the pyrazolo[4,3-c]pyridine core, it shares a similar fused heterocyclic structure with 4-Methyl-1H-pyrazolo[4,3-c]pyridine. The presence of a methyl substituent at the 6-position of the dihydrobenzo[1,2-d;3,4-d']diimidazole core is also reminiscent of the 4-methyl substitution in the target compound. This comparison highlights the importance of specific structural features for receptor binding and biological activity [].

5-Oxazol-2-yl-1H-pyrazolo[4,3-b]pyridin-3-ylamine

Compound Description: Similar to the previous compound, this molecule was synthesized as a potential adenosine receptor antagonist but showed no affinity for A1 and A2A receptors [].

Relevance: Although structurally distinct from 4-Methyl-1H-pyrazolo[4,3-c]pyridine, this compound belongs to the same broad class of pyrazolopyridine derivatives. It emphasizes the impact of the arrangement and type of fused heterocycles on biological activity [].

Methyl 2-[4-methoxycarbonyl-5-(β-D-ribofuranosyl)-1H-pyrazolyl-3]-acetate (7a)

Compound Description: This compound served as a key intermediate in synthesizing pyrazolo[4,3-c]pyridine C-ribonucleosides, which are analogs of 7-substituted 3-deazaxanthosine and -guanosine [].

Relevance: While 7a does not contain the fully formed pyrazolo[4,3-c]pyridine system, it represents a crucial precursor in its synthesis, highlighting the synthetic pathways employed to construct the core structure found in 4-Methyl-1H-pyrazolo[4,3-c]pyridine [].

Compound Description: This series of compounds were synthesized and investigated for potential use as tumor inhibitors [].

Relevance: These compounds are closely related to 4-Methyl-1H-pyrazolo[4,3-c]pyridine, sharing the same core structure and differing only in the presence of a 3-hydroxy group and various substituents at position 1. Their investigation as tumor inhibitors highlights the potential pharmacological relevance of this class of compounds [].

3-Amino-4,5-dihydro-6-methyl-4-oxo-N-aryl-1H-pyrazolo[4,3-c]pyridine-7-carboxamides

Compound Description: A series of these compounds were synthesized and evaluated for their in vitro anti-HIV activity against HIV-1 (IIIB) and HIV-2 (ROD) strains [].

Relevance: These compounds share the pyrazolo[4,3-c]pyridine core structure with 4-Methyl-1H-pyrazolo[4,3-c]pyridine, with notable variations in the substituents at the 3, 6, and 7 positions, as well as the presence of a dihydro-pyridine ring. The exploration of these compounds as anti-HIV agents underscores the potential of structural modifications to the pyrazolo[4,3-c]pyridine scaffold for diverse biological activities [].

1-[3-[4-(6-Chloro-2,3-dihydro-3-methyl-2-oxo-1H-benzimidazol-1-yl)-1-piperidinyl]propyl]-4,5,6,7-tetrahydro-5-(methylsulfonyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[4,3-c]pyridine (JNJ 10329670)

Compound Description: This compound is a selective, orally available, high-affinity cathepsin S inhibitor. It is a highly potent (Ki of ~30 nM), nonpeptidic, noncovalent inhibitor of human cathepsin S [].

Relevance: JNJ 10329670 features a pyrazolo[4,3-c]pyridine moiety within its structure, demonstrating the incorporation of the 4-Methyl-1H-pyrazolo[4,3-c]pyridine core structure into a more complex molecule with potent biological activity [].

(R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2-methyl-2H-pyrazolo[3,4-d]pyridin-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 894416, 1)

Compound Description: BI 894416 is a potent and selective spleen tyrosine kinase (SYK) inhibitor developed for the treatment of severe asthma [].

Relevance: While structurally distinct from 4-Methyl-1H-pyrazolo[4,3-c]pyridine, BI 894416 contains a 2H-pyrazolo[3,4-d]pyridin-4-yl moiety. This moiety shares a similar fused heterocyclic framework with the pyrazolo[4,3-c]pyridine core, highlighting the occurrence of this structural motif in biologically active compounds [].

(R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2,3-dimethyl-2H-indazol-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 1342561, 2)

Compound Description: Similar to BI 894416, BI 1342561 is a potent and selective SYK inhibitor developed for severe asthma treatment [].

Relevance: BI 1342561, though not containing the exact pyrazolo[4,3-c]pyridine core, shares a significant structural resemblance with 4-Methyl-1H-pyrazolo[4,3-c]pyridine due to the presence of the 2,3-dimethyl-2H-indazol-4-yl group. This similarity highlights how slight alterations in the fused heterocycle framework can lead to compounds with retained biological activity [].

6-Methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[4,3-c]pyridin-4(5H)-one (FMPPP)

Compound Description: FMPPP demonstrated anti-proliferative effects against prostate cancer cells by inducing autophagy and inhibiting the mTOR/p70S6K pathway [].

Relevance: This compound is very closely related to 4-Methyl-1H-pyrazolo[4,3-c]pyridine, sharing the same core structure with additional substituents at positions 1 and 6, and a 4-one group. The presence of a methyl substituent at position 6, mirroring the 4-methyl group in the target compound, further emphasizes their structural similarity. This research suggests that modifications to the pyrazolo[4,3-c]pyridine scaffold can lead to compounds with potential anti-cancer properties [].

3-Aryl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines

Compound Description: This series of compounds was investigated for their quantitative structure-activity relationship (QSAR) regarding their in vitro ability to displace [3H]prazosin [].

Relevance: These compounds share the core pyrazolo[4,3-c]pyridine structure with 4-Methyl-1H-pyrazolo[4,3-c]pyridine, featuring a tetrahydro-pyridine ring and variations in the 3-aryl substituent. This research emphasizes the importance of understanding the relationship between structure and activity in this class of compounds for potential therapeutic applications [].

Tert-butyl 3-oxo-2,3,4,5,6,7-hexahydro-1H-pyrazolo[4,3-c]pyridine-5-carboxylate

Compound Description: The crystal structure of this compound was determined, providing insights into its molecular conformation and hydrogen bonding patterns [].

Relevance: This compound is structurally similar to 4-Methyl-1H-pyrazolo[4,3-c]pyridine with a hexahydro-pyridine ring and a tert-butyl 3-oxo-carboxylate group at position 5. This example further expands the structural diversity observed within the pyrazolo[4,3-c]pyridine family [].

Compound Description: This series of compounds was synthesized and investigated for their potential anxiolytic and antidepressant activities [].

Relevance: These compounds are closely related to 4-Methyl-1H-pyrazolo[4,3-c]pyridine, featuring a dihydro-pyridine ring, a 4,6-dimethyl substitution (similar to the target compound's 4-methyl group), and variations at the 2 and 3 positions. This research highlights the potential of modifying the pyrazolo[4,3-c]pyridine scaffold for developing compounds with central nervous system activity [].

9-Methoxy-1-methyl-1H,6H-pyrazolo[4,3-c]carbazole

Compound Description: This compound was synthesized from 6-nitroindazole through a palladium acetate-mediated cyclization [].

Relevance: While this compound is not a direct derivative of pyrazolo[4,3-c]pyridine, it represents a related fused heterocyclic system. Its synthesis demonstrates the application of similar synthetic methodologies for constructing fused heterocycles, which could be relevant to the synthesis of 4-Methyl-1H-pyrazolo[4,3-c]pyridine and its derivatives [].

Tert-butyl 3-amino-2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate

Compound Description: The crystal structure of this compound was analyzed, revealing details about its molecular conformation and hydrogen bonding interactions [].

Relevance: This compound shares the core pyrazolo[4,3-c]pyridine structure with 4-Methyl-1H-pyrazolo[4,3-c]pyridine, with modifications including a dihydro-pyridine ring, a tert-butyl 3-amino-2-methyl-carboxylate at position 5. This example further illustrates the structural diversity within the pyrazolo[4,3-c]pyridine class of compounds [].

5-Methyl-2-phenyl-3-(thiophen-2-yl) 7-(thiophen-2-ylmethylene)-3,3a,4,5,6,7-hexahydro pyrazolo [4,3-c] pyridine

Compound Description: The crystal structure of this pyrazolo[4,3-c]pyridine derivative, synthesized under microwave irradiation, was determined [].

Relevance: This compound is structurally similar to 4-Methyl-1H-pyrazolo[4,3-c]pyridine with a hexahydro-pyridine ring and a 5-methyl, 2-phenyl, 3-(thiophen-2-yl), and 7-(thiophen-2-ylmethylene) substituents. It provides insights into the conformational preferences and solid-state packing of substituted pyrazolo[4,3-c]pyridines [].

Compound Description: This class of compounds acts on the potassium channel TASK-1 and may be useful in the treatment or prophylaxis of atrial arrhythmias, such as atrial fibrillation (AF) or atrial flutter [].

Relevance: These compounds are structurally related to 4-Methyl-1H-pyrazolo[4,3-c]pyridine, sharing the pyrazolo[4,3-c]pyridine core and a tetrahydro-pyridine ring. The indanyl substituent at an unspecified position introduces a bulky group that could influence the interactions with biological targets [].

1-(8-Chloro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl)-2-(2-chlorophenyl)ethanone

Compound Description: This compound, containing both a pyrazole and a cinnoline ring, was synthesized from 3-acetyl-6-chloro-1H-cinnolin-4-one [].

Relevance: Although not a direct derivative of 4-Methyl-1H-pyrazolo[4,3-c]pyridine, it showcases the incorporation of a pyrazole moiety into a fused heterocyclic system, highlighting the prevalence of this motif in medicinal chemistry [].

5-tert-Butyl 3-ethyl 1-isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate

Compound Description: The crystal structure of this compound was determined, revealing its conformational features and intermolecular interactions [].

Relevance: This compound is structurally related to 4-Methyl-1H-pyrazolo[4,3-c]pyridine, featuring a tetrahydro-pyridine ring and bulky substituents at positions 1, 3, and 5. The presence of multiple substituents highlights the possibility of fine-tuning the properties of these compounds through structural modifications [].

3-Hydroxy-1-nitrophenyl-1H-pyrazolo[4,3-c]-pyridines

Compound Description: These compounds were synthesized and shown to selectively inhibit xanthine oxidase, an enzyme involved in purine catabolism [].

Relevance: This class of compounds shares the pyrazolo[4,3-c]pyridine core structure with 4-Methyl-1H-pyrazolo[4,3-c]pyridine, with modifications including a 3-hydroxy group and a nitrophenyl substituent at position 1. The selective enzyme inhibition profile of these compounds highlights their potential therapeutic relevance [].

Pyrazolo[4,3-c]pyridine-4-one (PP-4-one)

Compound Description: PP-4-one has shown anti-epileptogenic effects in a rat model of traumatic epilepsy by downregulating the mammalian target of rapamycin (mTOR) signaling pathway [].

Relevance: This compound is structurally similar to 4-Methyl-1H-pyrazolo[4,3-c]pyridine with an added 4-one group on the pyrazolo[4,3-c]pyridine core. This study indicates that modifications to the core structure can result in compounds with therapeutic potential against neurological disorders [].

Compound Description: These novel dispiroheterocycles were synthesized via a 1,3-dipolar cycloaddition reaction using isatin, sarcosine, and various p-substituted 3,5-bis(arylmethylidene)N-methyl-4-piperidinones [].

Relevance: While structurally distinct from 4-Methyl-1H-pyrazolo[4,3-c]pyridine, these compounds incorporate a pyrazolo[4,3-c]pyridine moiety within their spirocyclic framework. This highlights the diverse structural contexts in which the pyrazolo[4,3-c]pyridine core can be found [].

(8-Chloro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl) (pyridin-4-yl)methanone

Compound Description: This compound, a cinnoline derivative incorporating a pyrazole ring, was synthesized by reacting 3-acetyl-6-chloro-1H-cinnolin-4-one with isonicotinic acid hydrazide [].

Relevance: Although not directly derived from 4-Methyl-1H-pyrazolo[4,3-c]pyridine, this compound further exemplifies the combination of a pyrazole ring with other heterocyclic systems, demonstrating the potential for creating diverse chemical entities with potential biological activities [].

2‐Benzoyl‐3‐(4‐methoxyphenyl)‐4‐methyl‐1‐phenyl‐2,3‐dihydro‐1H‐pyrazolo[4,3‐c][1,2]benzothiazine 5,5‐dioxide

Compound Description: Two molecules of this compound were crystallized and their structures analyzed [].

Relevance: This compound, while not containing the exact pyrazolo[4,3-c]pyridine core, shares a similar structural motif due to the presence of the dihydro-pyrazolo ring fused with another heterocycle. The presence of a methyl substituent at position 4 further emphasizes the structural similarities with 4-Methyl-1H-pyrazolo[4,3-c]pyridine [].

7-Aryliden-3,3a,4,5,6,7-(hexahydro-5-(2-ethoxyethyl)-2-phenyl-3-aryl-2H-pyrazolo[4,3-c]pyridine Hydrochloride

Compound Description: This series of compounds were synthesized via Claisen-Schmidt condensation and heterocyclization reactions [].

Relevance: These compounds are structurally related to 4-Methyl-1H-pyrazolo[4,3-c]pyridine, sharing the core structure with additional substituents and a hexahydro-pyridine ring. The presence of aryl and arylidene groups highlights the possibility of introducing diverse substituents for modulating biological activities [].

(E)-5-Benzyl-7-(3-bromobenzylidene)-3-(3-bromophenyl)-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridine

Compound Description: This halogen-substituted pyrazolopyridine derivative was synthesized and evaluated for its tyrosinase inhibitory activity [].

Relevance: This compound is structurally related to 4-Methyl-1H-pyrazolo[4,3-c]pyridine with a hexahydro-pyridine ring and various aryl and benzyl substituents. This study highlights the potential of modifying the pyrazolo[4,3-c]pyridine scaffold to target enzymes involved in melanin biosynthesis [].

Ethyl 3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylates

Compound Description: These compounds were synthesized from ethyl (2E)-3-dimethylamino-2-[(4Z)-4-dimethylaminomethylidene-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]propenoate [].

Relevance: These compounds share the core pyrazolo[4,3-c]pyridine structure with 4-Methyl-1H-pyrazolo[4,3-c]pyridine, featuring a dihydro-pyridine ring, an ethyl 3-oxo-carboxylate at position 7, and a phenyl group at position 2. This example highlights the synthetic accessibility and potential for further derivatization of the pyrazolo[4,3-c]pyridine scaffold [].

3,6-dimethyl-1-phenyl-1H-pyrazolo[4,3-c]pyridine-4-ones and 3,6-dimethyl-1-phenyl-1H-pyrazolo[4,3-c]pyridine-4-thiones

Compound Description: These compounds were synthesized and evaluated for their inotropic activity, with some showing higher potency compared to the reference compound, milrinone [].

Relevance: These compounds are structurally similar to 4-Methyl-1H-pyrazolo[4,3-c]pyridine with a 3,6-dimethyl substitution (similar to the target compound's 4-methyl group) and a 4-one or 4-thione group. This research suggests that modifications to the pyrazolo[4,3-c]pyridine scaffold can lead to compounds with cardiovascular activity [].

1H-Pyrazolo[4,3-c]quinolines and 4-Anilinoquinoline-3-carbonitriles

Compound Description: This study describes the palladium-catalyzed synthesis of both 1H-pyrazolo[4,3-c]quinolines and 4-anilinoquinoline-3-carbonitriles from 4-chloroquinoline-3-carbaldehyde hydrazones [].

Relevance: While not directly derived from 4-Methyl-1H-pyrazolo[4,3-c]pyridine, these compounds are structurally related by sharing a similar fused heterocyclic framework and showcasing the versatility of synthetic methods for accessing diverse pyrazole-containing heterocycles [].

4-(3-Isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)-3-methylbenzamide

Compound Description: This compound is an analogue of TAS-116, a selective inhibitor of heat shock protein 90 (HSP90) that exhibits oral bioavailability and antitumor effects [].

Relevance: While structurally distinct from 4-Methyl-1H-pyrazolo[4,3-c]pyridine, this compound highlights the presence of a pyrazolo[3,4-b]pyridine moiety within its structure. This moiety shares a similar fused heterocyclic framework with the pyrazolo[4,3-c]pyridine core, emphasizing the occurrence of this structural motif in biologically active compounds [].

(R)-4-Cyclopropyl-7,8-difluoro-5-(4-(trifluoromethyl)phenylsulfonyl)-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline (ELND006)

Compound Description: ELND006 is a metabolically stable γ-secretase inhibitor that selectively inhibits Aβ generation over Notch. This compound has entered human clinical trials [].

Relevance: While structurally distinct from 4-Methyl-1H-pyrazolo[4,3-c]pyridine, ELND006 contains a pyrazolo[4,3-c]quinoline core. This structural similarity emphasizes the occurrence of this motif in biologically active compounds and highlights its potential for therapeutic applications [].

(R)-4-Cyclopropyl-8-fluoro-5-(6-(trifluoromethyl)pyridin-3-ylsulfonyl)-4,5-dihydro-2H-pyrazolo[4,3-c]quinoline (ELND007)

Compound Description: Similar to ELND006, ELND007 is a metabolically stable and selective γ-secretase inhibitor that has entered human clinical trials [].

Relevance: ELND007 also contains the pyrazolo[4,3-c]quinoline core, highlighting its significance in the design of γ-secretase inhibitors. This structural similarity with 4-Methyl-1H-pyrazolo[4,3-c]pyridine, particularly the pyrazolo[4,3-c] portion, further emphasizes the importance of this specific heterocyclic motif in medicinal chemistry [].

5-Substituted 1-aryl-4,5-dihydro-1H-pyrazolo[4,3-c][1,8]naphthyridines

Compound Description: These compounds were synthesized and evaluated for their benzodiazepine receptor binding affinity [].

Relevance: While structurally distinct from 4-Methyl-1H-pyrazolo[4,3-c]pyridine, these compounds incorporate a pyrazolo[4,3-c] moiety within their tricyclic framework. This highlights the ability of the pyrazolo[4,3-c] unit to be incorporated into diverse heterocyclic scaffolds, potentially influencing their biological activities [].

Pyrazolo(4,3-c)pyridine derivatives and 2-(Piperidin-4-ylidene)hydrazinecarbothioamide derivatives

Compound Description: These compounds were synthesized from 2,2,6,6-tetramethylpiperidin-4-one and evaluated for in vitro anticancer activity [].

Relevance: These compounds, specifically the pyrazolo(4,3-c)pyridine derivatives, are structurally related to 4-Methyl-1H-pyrazolo[4,3-c]pyridine, sharing the same core structure. This study highlights the potential of pyrazolo[4,3-c]pyridine derivatives as anticancer agents [].

1H-pyrazolo[4,3-c]quinolines

Compound Description: This specific class of 1H-pyrazolo[4,3-c]quinolines was synthesized from 6,8-dibromo-4-chloroquinoline-3-carbaldehyde as a key starting material [].

Relevance: Although not directly derived from 4-Methyl-1H-pyrazolo[4,3-c]pyridine, this class of compounds shares the same pyrazolo[4,3-c]quinoline core as ELND006 and ELND007, highlighting the importance of this structural motif in medicinal chemistry [].

1-(4-Chlorophenyl)-6,8-diphenyl-1H-pyrazolo[4,3-c]quinoline

Compound Description: The crystal structure of this compound, a derivative of 1H-pyrazolo[4,3-c]quinoline, was determined [].

Relevance: While not directly derived from 4-Methyl-1H-pyrazolo[4,3-c]pyridine, this compound shares the same pyrazolo[4,3-c]quinoline core as ELND006, ELND007, and the 1H-pyrazolo[4,3-c]quinolines synthesized from 6,8-dibromo-4-chloroquinoline-3-carbaldehyde. This further emphasizes the significance of this structural motif in medicinal chemistry and provides insights into the structural features of this class of compounds [].

Pyrazolo[4,3-c]pyridone derivatives

Compound Description: This study reports the synthesis of novel substituted and fused pyrazolo[4,3-c]pyridone and pyrido[4,3-d]pyrimidine derivatives through reactions with hydrazine and guanidine [].

Relevance: These pyrazolo[4,3-c]pyridone derivatives are structurally related to 4-Methyl-1H-pyrazolo[4,3-c]pyridine, sharing the same core structure. This work highlights the synthetic versatility and potential for diversity in the pyrazolo[4,3-c]pyridine class of compounds [].

3-Aminopyrazolo[4,3-c]pyridine-4,6-dione

Compound Description: This compound served as a precursor for the synthesis of novel pyrazolo[4,5,1-ij][1,6]naphthyridines and pyrido[4’,3’:3,4]pyrazolo[1,5-a]pyrimidines [].

Relevance: While not a direct derivative of 4-Methyl-1H-pyrazolo[4,3-c]pyridine, 3-aminopyrazolo[4,3-c]pyridine-4,6-dione represents a valuable synthetic intermediate for accessing related fused heterocyclic systems, demonstrating the synthetic utility of pyrazolo[4,3-c]pyridine derivatives [].

4,5,6,7-Tetrahydro-4,6-diphenyl-2H-pyrazolo[4,3-c]pyridine-3-ols and 4,5,6,7-tetrahydro-2,4,6-triphenyl-2H-pyrazolo[4,3-c]pyridine-3-ols

Compound Description: These compounds were synthesized from 4-oxo-N, 2, 6-triphenyl piperidine-3-carboxamides [].

Relevance: These compounds are structurally related to 4-Methyl-1H-pyrazolo[4,3-c]pyridine, featuring a tetrahydro-pyridine ring, a 3-hydroxy group, and phenyl substituents at various positions. This example illustrates the diversity achievable within the pyrazolo[4,3-c]pyridine scaffold [].

1,6,8-Triaryl-1H-pyrazolo[4,3-c]quinolines

Compound Description: This study explores the use of 6,8-dibromo-4-chloroquinoline-3-carbaldehyde as a versatile building block for synthesizing diverse polysubstituted and annulated quinoline derivatives, including 1,6,8-triaryl-1H-pyrazolo[4,3-c]quinolines [].

Relevance: While not directly derived from 4-Methyl-1H-pyrazolo[4,3-c]pyridine, these compounds showcase the ability to incorporate a pyrazolo[4,3-c] moiety into a quinoline framework, highlighting the potential for creating diverse and biologically relevant compounds [].

Diethyl 3-oxo-1,4-dimethyl-2-phenyl-1,2,6,7-tetrahydro-3H-pyrazolo[4,3-c]pyridine-6,6-dicarboxylate

Compound Description: This compound was synthesized via a Bischler-Napieralski-type reaction for pharmacological evaluation [].

Relevance: This compound is structurally related to 4-Methyl-1H-pyrazolo[4,3-c]pyridine, featuring a tetrahydro-pyridine ring, a 1,4-dimethyl substitution (similar to the target compound's 4-methyl group), and a diethyl 3-oxo-dicarboxylate at position 6. This example demonstrates the potential for exploring the pharmacological properties of substituted pyrazolo[4,3-c]pyridine derivatives [].

3,4-Diamino-1H-pyrazolo[4,3-c]quinoline and 3-Azido-1H-1,2,4,5,6,6a-hexaazabenzo[a]indacene

Compound Description: This study reports the first synthesis of a 3,4-diamino-1H-pyrazolo[4,3-c]quinoline and a 3-azido-1H-1,2,4,5,6,6a-hexaazabenzo[a]indacene, highlighting the synthesis of novel fused heterocyclic systems [].

Relevance: While not directly derived from 4-Methyl-1H-pyrazolo[4,3-c]pyridine, the 3,4-diamino-1H-pyrazolo[4,3-c]quinoline demonstrates the incorporation of a pyrazolo[4,3-c] moiety into a quinoline framework, emphasizing the versatility of this heterocyclic motif in medicinal chemistry [].

Pyrazolo[4,3-c]pyridine Sulfonamides

Compound Description: This study describes the synthesis and evaluation of a series of chromene-based sulfonamides and pyrazolo[4,3-c]pyridine sulfonamides as potential carbonic anhydrase (CA) inhibitors. These compounds exhibited inhibitory activity against various human CA isoforms and bacterial CAs, highlighting their potential as antibacterial agents [].

Relevance: These pyrazolo[4,3-c]pyridine sulfonamides are structurally related to 4-Methyl-1H-pyrazolo[4,3-c]pyridine, sharing the core structure and incorporating a sulfonamide moiety. This study underscores the versatility of the pyrazolo[4,3-c]pyridine scaffold for developing enzyme inhibitors with potential therapeutic applications, including as antibacterial agents [].

Properties

CAS Number

1140240-46-5

Product Name

4-Methyl-1H-pyrazolo[4,3-c]pyridine

IUPAC Name

4-methyl-1H-pyrazolo[4,3-c]pyridine

Molecular Formula

C7H7N3

Molecular Weight

133.15 g/mol

InChI

InChI=1S/C7H7N3/c1-5-6-4-9-10-7(6)2-3-8-5/h2-4H,1H3,(H,9,10)

InChI Key

OKNISSNNFDHVEV-UHFFFAOYSA-N

SMILES

CC1=NC=CC2=C1C=NN2

Canonical SMILES

CC1=NC=CC2=C1C=NN2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.